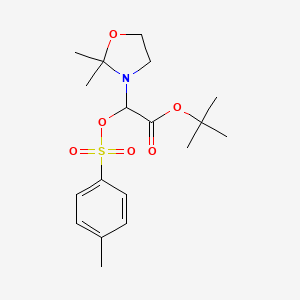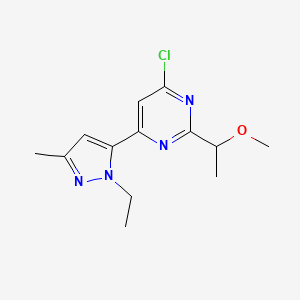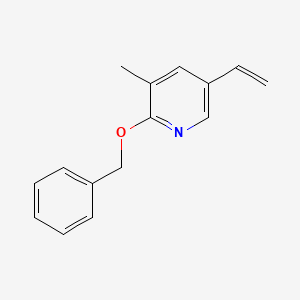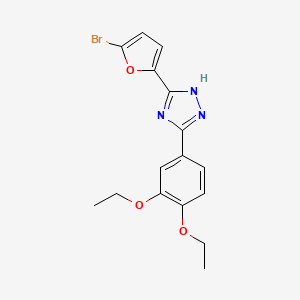
4-Amino-5-bromo-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-bromo-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one typically involves the following steps:
Bromination: Introduction of a bromine atom at the 5th position of the pyrimidine ring.
Amination: Introduction of an amino group at the 4th position.
Substitution: Attachment of the 3,4-difluorophenyl group to the 1st position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antiviral properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-bromo-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5-bromo-1-phenylpyrimidin-2(1H)-one: Lacks the difluorophenyl group.
4-Amino-5-chloro-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one: Has a chlorine atom instead of bromine.
4-Amino-5-bromo-1-(2,3-difluorophenyl)pyrimidin-2(1H)-one: Has the difluorophenyl group in a different position.
Uniqueness
The presence of both bromine and the 3,4-difluorophenyl group in 4-Amino-5-bromo-1-(3,4-difluorophenyl)pyrimidin-2(1H)-one may confer unique chemical and biological properties, such as increased potency or selectivity for certain targets.
Propiedades
Fórmula molecular |
C10H6BrF2N3O |
|---|---|
Peso molecular |
302.07 g/mol |
Nombre IUPAC |
4-amino-5-bromo-1-(3,4-difluorophenyl)pyrimidin-2-one |
InChI |
InChI=1S/C10H6BrF2N3O/c11-6-4-16(10(17)15-9(6)14)5-1-2-7(12)8(13)3-5/h1-4H,(H2,14,15,17) |
Clave InChI |
PCDOJXXWNNANRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N2C=C(C(=NC2=O)N)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid](/img/structure/B11792624.png)

![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11792638.png)
![7-Chlorobenzo[b]thiophene-2-carbonitrile](/img/structure/B11792643.png)


![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate](/img/structure/B11792690.png)
![4-(3-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11792695.png)





